9,11-Octadecadiynoic acid, 8-oxo-
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Overview
Description
9,11-Octadecadiynoic acid, 8-oxo- is a unique fatty acid derivative known for its distinctive structure and potential biological activities. This compound is characterized by the presence of a triple bond at the 9th and 11th positions and an oxo group at the 8th position. It is a member of the oxooctadecadienoic acids, which are known for their roles in various biological processes.
Preparation Methods
The synthesis of 9,11-Octadecadiynoic acid, 8-oxo- typically involves several steps, including the introduction of the triple bonds and the oxo group. One common synthetic route involves the use of linoleic acid as a starting material. The process includes:
Oxidation: Linoleic acid is oxidized to introduce the oxo group at the 8th position.
Alkyne Formation:
Chemical Reactions Analysis
9,11-Octadecadiynoic acid, 8-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The triple bonds in the compound can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9,11-Octadecadiynoic acid, 8-oxo- has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of oxo and alkyne groups.
Biology: The compound is studied for its potential biological activities, including its role as a ligand for peroxisome proliferator-activated receptors (PPARs).
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Industry: It is used in the development of specialized materials and as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 9,11-Octadecadiynoic acid, 8-oxo- involves its interaction with molecular targets such as PPARs. These receptors are ligand-activated transcription factors that regulate lipid metabolism. By binding to PPARs, the compound can modulate the expression of genes involved in fatty acid oxidation and lipid metabolism, thereby exerting its biological effects.
Comparison with Similar Compounds
9,11-Octadecadiynoic acid, 8-oxo- can be compared with other similar compounds, such as:
9-oxo-10,12-octadecadienoic acid: Another oxooctadecadienoic acid with similar biological activities.
13-oxo-9,11-octadecadienoic acid: An isomer with the oxo group at the 13th position, known for its potent PPARα activation.
Linoleic acid derivatives: Compounds like conjugated linoleic acid (CLA) that share structural similarities and biological functions.
The uniqueness of 9,11-Octadecadiynoic acid, 8-oxo- lies in its specific structural features, including the triple bonds and the oxo group, which confer distinct reactivity and biological activities.
Properties
CAS No. |
64144-72-5 |
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Molecular Formula |
C18H26O3 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
8-oxooctadeca-9,11-diynoic acid |
InChI |
InChI=1S/C18H26O3/c1-2-3-4-5-6-7-8-11-14-17(19)15-12-9-10-13-16-18(20)21/h2-6,9-10,12-13,15-16H2,1H3,(H,20,21) |
InChI Key |
MNEYSZJSCYXZQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC#CC(=O)CCCCCCC(=O)O |
Origin of Product |
United States |
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